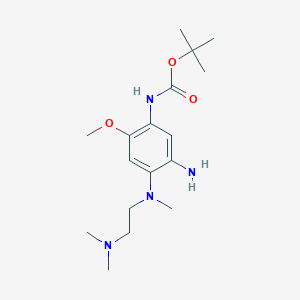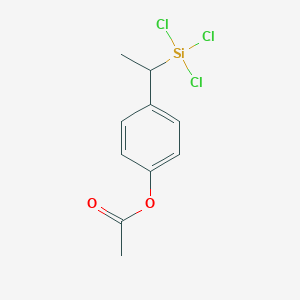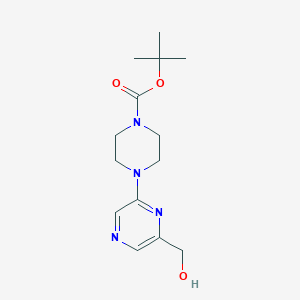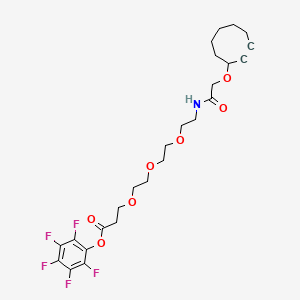![molecular formula C23H23BBrF3N2O2 B11833639 (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a dioxaborolan moiety, and a trifluoromethyl group, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile typically involves multiple steps. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method uses O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would likely apply.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or tool for studying biological processes.
Industry: The compound could be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for (2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Salvinorin A: A natural product that can undergo Diels-Alder reactions to form new compounds.
Uniqueness
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C23H23BBrF3N2O2 |
|---|---|
Peso molecular |
507.2 g/mol |
Nombre IUPAC |
(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C23H23BBrF3N2O2/c1-21(2)22(3,4)32-24(31-21)11-16-15-9-13(12-29)17(23(26,27)28)10-19(15)30-20(16)14-7-5-6-8-18(14)25/h5-10,16,20,30H,11H2,1-4H3/t16-,20-/m1/s1 |
Clave InChI |
BOMLKDNYXNSMFF-OXQOHEQNSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=C2C=C(C(=C3)C(F)(F)F)C#N)C4=CC=CC=C4Br |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=C2C=C(C(=C3)C(F)(F)F)C#N)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)
![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)




![2-(1,4-Dithiaspiro[4.5]decan-6-yl)isonicotinic acid](/img/structure/B11833602.png)


![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)
![(4aR,7aR)-4,4a,5,7a-tetrahydrocyclopenta[d][1,3]dioxin-2-one](/img/structure/B11833629.png)

